

A Comparative Guide to the Validation of (+)-JQ1 as a BET Bromodomain Probe

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Compound of Interest		
Compound Name:	SNPB-sulfo-Me	
Cat. No.:	B3182537	Get Quote

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This guide provides a comprehensive comparison of (+)-JQ1, a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, against other known BET inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of gene expression.

Introduction to (+)-JQ1 and the BET Family

The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers." These proteins recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers to drive gene expression. Dysregulation of BET protein activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.

(+)-JQ1 is a thieno-triazolo-1,4-diazepine that acts as a potent, cell-permeable inhibitor of BET bromodomains. It functions by competitively binding to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and subsequently suppressing the transcription of key oncogenes like c-MYC. Its high affinity and specificity have established (+)-JQ1 as a benchmark chemical probe for studying BET protein function.

Comparative Performance Data



The potency of (+)-JQ1 has been extensively evaluated against other BET inhibitors, such as OTX015 (Birabresib) and I-BET762 (Molibresib). The following table summarizes their inhibitory activity (IC50) across various cancer cell lines, highlighting the comparative efficacy of these compounds.

Compound	Cell Line	Cancer Type	IC50 (μM)
(+)-JQ1	NALM6	Acute Lymphoblastic Leukemia	0.93
REH	Acute Lymphoblastic Leukemia	1.16	
SEM	Acute Lymphoblastic Leukemia	0.45	
RS411	Acute Lymphoblastic Leukemia	0.57	_
OTX015	LNCaP	Prostate Cancer	0.008
I-BET762	Multiple	Various	(Comparable nanomolar affinity to JQ1)

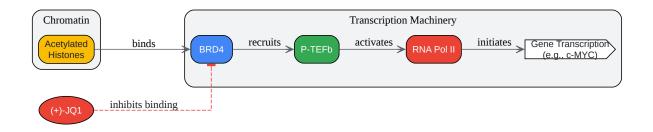
Note: IC50 values can vary based on the specific assay conditions and cell lines used.

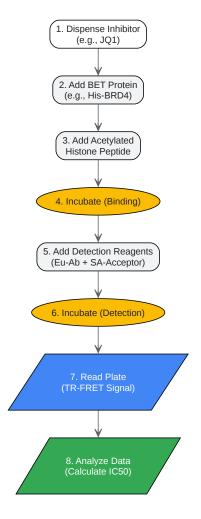
Biochemical assays confirm that (+)-JQ1 binds with high affinity to the bromodomains of the BET family. For instance, AlphaScreen assays show IC50 values of 77 nM and 33 nM for the first and second bromodomains of BRD4, respectively.

Mechanism of Action: Signaling Pathway

(+)-JQ1 exerts its effect by disrupting the interaction between BRD4 and acetylated histones. This prevents the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn inhibits the phosphorylation of RNA Polymerase II and ultimately suppresses the transcription of target genes, including the proto-oncogene c-MYC.







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